5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one
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Overview
Description
5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family It is characterized by a bromine atom at the 5th position and a dihydro-1,4-benzoxazin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with bromoacetic acid under acidic conditions to form the benzoxazinone ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized benzoxazinone derivatives.
Reduction: Dihydrobenzoxazinone derivatives.
Substitution: Substituted benzoxazinone derivatives with various functional groups.
Scientific Research Applications
5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. For example, as a serine protease inhibitor, the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is facilitated by the compound’s benzoxazinone core, which mimics the enzyme’s natural substrate .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one: Similar structure but differs in the position of the oxazinone ring.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: Contains an amino group instead of a bromine atom.
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains dimethyl groups instead of a bromine atom .
Uniqueness
5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
5-bromo-3,4-dihydro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-4-7(11)12-6/h1-3,10H,4H2 |
InChI Key |
BIQGRSWBNKSTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=C(N1)C(=CC=C2)Br |
Origin of Product |
United States |
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